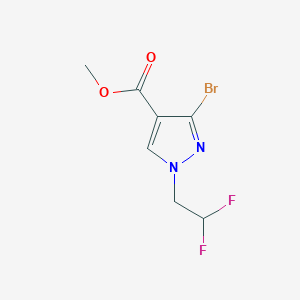

Methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

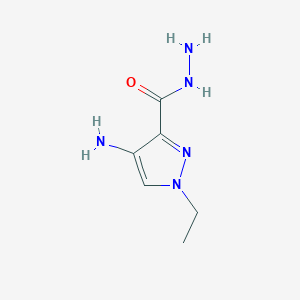

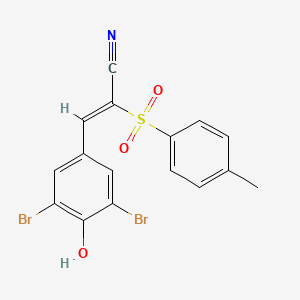

This compound belongs to the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms (at positions 1 and 2) and three carbon atoms. Pyrazoles find applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

- Heterocyclic Systems and Multicomponent Approaches : Incorporating heterocyclic moieties in the synthesis .

Molecular Structure Analysis

The molecular formula of Methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate is C7H7BrF2N2O2 . Its molecular weight is approximately 269.04 g/mol .

Chemical Reactions Analysis

While specific reactions involving this compound may vary, pyrazoles are often used as scaffolds in the synthesis of bioactive molecules. Their reactivity depends on the substituents attached to the pyrazole ring. Further analysis of specific reactions would require examining relevant literature .

Scientific Research Applications

Antidiabetic Potential

Methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate has shown promise as an antihyperglycemic agent. Research indicated that certain benzyl and pyrazolone derivatives demonstrated significant antihyperglycemic activity in obese, diabetic mice. These compounds were found to reduce plasma glucose levels effectively, and their antidiabetic effects were associated with a robust glucosuria, indicating their potential as a new class of potent antihyperglycemic agents which correct hyperglycemia by selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).

Antinociceptive Activity

Studies have also explored the antinociceptive (pain-relieving) potential of methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate derivatives. One study demonstrated that certain pyrazole compounds have analgesic activity, with one derivative showing significant efficacy in various clinically-relevant pain models in mice, including postoperative, inflammatory, and neuropathic nociception. This antinociception was mediated by κ-opioid receptors, suggesting the compound's role as a novel, potent, orally active, and safe analgesic drug (Trevisan et al., 2013).

Antipyretic Effects

Additionally, certain pyrazoline compounds, including derivatives of methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate, were studied for their antipyretic (fever-reducing) properties. The compounds were effective in reducing lipopolysaccharide-induced fever in mice, suggesting their usefulness as antipyretic agents (Souza et al., 2002).

properties

IUPAC Name |

methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF2N2O2/c1-14-7(13)4-2-12(3-5(9)10)11-6(4)8/h2,5H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKCMQAYMOLCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1Br)CC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514938.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2514940.png)

![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2514944.png)

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B2514946.png)

![Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2514950.png)

![2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2514952.png)

![2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2514956.png)